molecular formula C22H23FN4OS B11189335 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11189335
M. Wt: 410.5 g/mol
InChI Key: KMNXOFOENOFXIH-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidinone core

Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, blocking the transport of nucleosides across cell membranes, which can affect nucleotide synthesis and adenosine regulation . This inhibition can lead to various downstream effects, depending on the specific cellular context and the role of ENTs in the cell.

Comparison with Similar Compounds

Similar compounds to 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one include:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective ENT inhibitor.

Properties

Molecular Formula

C22H23FN4OS

Molecular Weight

410.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H23FN4OS/c1-16-6-8-18(9-7-16)29-15-17-14-21(28)25-22(24-17)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,14H,10-13,15H2,1H3,(H,24,25,28)

InChI Key

KMNXOFOENOFXIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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